3-(2-Chloroethyl)-5-methyl-1,2-oxazole
Description
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Properties
IUPAC Name |
3-(2-chloroethyl)-5-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-5-4-6(2-3-7)8-9-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLACIJCHEBUTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis of Valdecoxib: An In-depth Technical Guide for Drug Development Professionals
Executive Summary
Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, represents a significant milestone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Its synthesis has been the subject of considerable research, leading to a variety of elegant and efficient chemical strategies. This technical guide provides a comprehensive overview of the established synthetic routes to Valdecoxib, with a particular focus on the construction of its core 3,4-diarylisoxazole scaffold. While this guide will delve into the well-documented and industrially relevant synthetic pathways, it will also address the inquiry regarding the potential role of 3-(2-Chloroethyl)-5-methyl-1,2-oxazole as an intermediate. Following a thorough review of the scientific and patent literature, it is concluded that this specific molecule is not a recognized or published precursor in the synthesis of Valdecoxib. This document will, therefore, concentrate on the proven methodologies that have defined the manufacturing landscape of this important pharmaceutical agent.
Introduction to Valdecoxib and its Significance
Valdecoxib, chemically known as 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, is a member of the coxib class of NSAIDs.[1] These drugs were designed to selectively inhibit the COX-2 enzyme, which is upregulated during inflammation, while sparing the COX-1 enzyme, which is involved in maintaining the integrity of the stomach lining and platelet function.[2] This selectivity was intended to reduce the gastrointestinal side effects commonly associated with traditional NSAIDs.[2] Although Valdecoxib was voluntarily withdrawn from the market due to concerns about potential cardiovascular side effects, its synthesis remains a compelling case study in modern medicinal chemistry and process development.[3] The 3,4-diarylisoxazole core is a key pharmacophore found in a variety of bioactive molecules, making the synthetic strategies for its construction broadly applicable in drug discovery.[2][4]
Established Synthetic Pathways to Valdecoxib
The synthesis of Valdecoxib primarily revolves around the construction of the central 3,4-diarylisoxazole ring system, followed by the introduction or formation of the p-sulfonamide phenyl group at the C4 position. The most prominent and well-documented approaches are detailed below.
The Condensation Approach: A Foundational Route
One of the earliest and most fundamental approaches to the Valdecoxib core involves the condensation of a deoxybenzoin derivative with a source of the C2 and N atoms of the isoxazole ring.[4][5]
Protocol 1: Synthesis of Valdecoxib via Deoxybenzoin Condensation
-
Oxime Formation: Deoxybenzoin is treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.[5]
-
Dianion Formation and Cyclization: The oxime is then treated with two equivalents of a strong base, typically n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate a dianion. This is followed by the addition of an acetylating agent, such as ethyl acetate, which acts as the source of the 5-methyl group and induces cyclization to form an isoxazoline intermediate.
-
Aromatization and Sulfonylation: The isoxazoline is then subjected to dehydration to yield the aromatic 5-methyl-3,4-diphenylisoxazole.
-
Chlorosulfonation: The resulting diarylisoxazole is treated with chlorosulfonic acid to introduce the chlorosulfonyl group onto the C4-phenyl ring.[5]
-
Amination: Finally, the sulfonyl chloride is reacted with ammonia to furnish Valdecoxib.[5]
Causality in Experimental Choices: The use of a strong base like n-butyllithium is crucial for the deprotonation of both the oxime hydroxyl group and the α-carbon to the oxime, enabling the subsequent cyclization with ethyl acetate. The choice of chlorosulfonic acid is a standard method for the direct sulfonation and chlorination of aromatic rings.
The 1,3-Dipolar Cycloaddition Strategy
A highly versatile and convergent approach to the 3,4-diarylisoxazole core is through a 1,3-dipolar cycloaddition reaction. This method involves the reaction of a nitrile oxide with an alkyne or an enolate.
Protocol 2: Synthesis via Nitrile Oxide Cycloaddition
-
Nitrile Oxide Generation: A substituted benzonitrile oxide is generated in situ from the corresponding benzaldoxime by oxidation with an agent like N-chlorosuccinimide (NCS) or via the dehydrohalogenation of a hydroximoyl chloride.
-
Enolate Formation: In a separate flask, phenylacetone is treated with a strong base, such as lithium diisopropylamide (LDA), to form the thermodynamic enolate.
-
Cycloaddition: The freshly generated nitrile oxide is then added to the enolate solution at low temperature to effect the 1,3-dipolar cycloaddition, yielding a 5-hydroxy-isoxazoline intermediate.[4]
-
Dehydration and Aromatization: The isoxazoline intermediate is subsequently dehydrated, often under acidic or basic conditions, to afford the 3-aryl-5-methyl-4-phenylisoxazole.
-
Sulfonylation and Amination: The final steps of chlorosulfonation and amination are carried out as described in the condensation approach to yield Valdecoxib.
Expertise in Action: The regioselectivity of the cycloaddition is a critical aspect of this synthesis. The use of a pre-formed enolate provides excellent control over the regiochemical outcome, leading to the desired 3,4,5-trisubstituted isoxazole.
The Suzuki Cross-Coupling Approach: A Modern and Flexible Method
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the construction of the C-C bond between the isoxazole core and the phenyl rings.[4]
Protocol 3: Synthesis of Valdecoxib via Suzuki Coupling
-
Synthesis of a Halogenated Isoxazole: A 4-halo-5-methyl-3-phenylisoxazole (e.g., 4-bromo or 4-iodo) is synthesized. This can be achieved through various methods, including the halogenation of 5-methyl-3-phenylisoxazole.
-
Synthesis of the Boronic Acid/Ester: 4-Sulfonamidophenylboronic acid or its corresponding ester is prepared.
-
Suzuki Coupling: The halogenated isoxazole and the boronic acid derivative are then subjected to Suzuki coupling conditions. This typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃ or K₃PO₄), and a suitable solvent system (e.g., toluene/water or dioxane/water). The reaction furnishes Valdecoxib directly.
Trustworthiness of the Protocol: The Suzuki coupling is a highly reliable and well-understood reaction, known for its functional group tolerance and high yields. The availability of a wide range of boronic acids and halo-heterocycles makes this a very flexible and convergent strategy.
Quantitative Data Summary
| Synthetic Route | Key Starting Materials | Number of Steps (from common precursors) | Typical Overall Yield | Key Advantages | Key Challenges |
| Condensation | Deoxybenzoin, Hydroxylamine, Ethyl Acetate | ~5 | Moderate | Established, uses readily available materials | Use of pyrophoric reagents (n-BuLi), harsh conditions |
| 1,3-Dipolar Cycloaddition | Phenylacetone, Substituted Benzaldehyde | ~5 | Good | High convergency, good regioselectivity | In-situ generation of reactive intermediates |
| Suzuki Cross-Coupling | 4-Halo-5-methyl-3-phenylisoxazole, 4-Sulfonamidophenylboronic acid | ~3-4 | High | High flexibility, mild reaction conditions | Cost of palladium catalysts, synthesis of precursors |
The Role of this compound: A Critical Evaluation
A comprehensive search of the peer-reviewed scientific and patent literature did not reveal any established synthetic routes to Valdecoxib that utilize this compound as an intermediate. The structure of this molecule, with its chloroethyl substituent at the 3-position of the oxazole ring, does not directly lend itself to the known methods of constructing the 3,4-diarylisoxazole core of Valdecoxib.
Hypothetical Synthetic Utility:
From a synthetic chemistry perspective, one could envision a hypothetical scenario where this compound could serve as a building block. The chloroethyl group is a versatile functional handle that can participate in various reactions, such as:
-
Friedel-Crafts Alkylation: In principle, the chloroethyl group could be used to alkylate a benzene ring under Friedel-Crafts conditions to form a 3-(phenethyl)-5-methyl-1,2-oxazole. However, this would not lead to the 3,4-diphenyl substitution pattern of Valdecoxib.
-
Nucleophilic Substitution: The chlorine atom could be displaced by a nucleophile. For instance, reaction with a phenyl Grignard reagent in the presence of a suitable catalyst might form a new C-C bond.
However, these are speculative pathways and are not documented for the synthesis of Valdecoxib. The established routes are more direct and efficient for assembling the required molecular architecture.
Visualizing the Synthesis of Valdecoxib
The Condensation Pathway
Caption: The Condensation Pathway to Valdecoxib.
The Suzuki Cross-Coupling Pathway
Sources
- 1. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2005085218A1 - A novel process for preparing valdecoxib - Google Patents [patents.google.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valdecoxib synthesis - chemicalbook [chemicalbook.com]
Technical Whitepaper: Pharmacological Significance of 3-(2-Chloroethyl)-5-methyl-1,2-oxazole Derivatives
[1]
Executive Summary
3-(2-Chloroethyl)-5-methyl-1,2-oxazole (also referred to as 3-(2-chloroethyl)-5-methylisoxazole) represents a specialized electrophilic scaffold in medicinal chemistry.[1] Unlike its aryl-chloride counterparts (e.g., 3-(2-chlorophenyl)...), this alkyl-chloride derivative functions primarily as a reactive linker and a bioisostere for thiazole-based drugs.[1]
Its pharmacological significance lies in two distinct domains:
-
Synthetic Utility: It serves as a "warhead" for attaching the metabolically stable isoxazole ring to pharmacophores (such as arylpiperazines) to target CNS receptors (Dopamine D2, Serotonin 5-HT2A).
-
Bioisosterism: It acts as a structural analog to Clomethiazole (a GABA-A modulator), offering a pathway to neuroprotective agents with altered metabolic profiles (reduced sulfur oxidation potential).
Part 1: Chemical Architecture & Logic
Structural Analysis
The molecule consists of a 5-methylisoxazole core substituted at the 3-position with a 2-chloroethyl tail.[1]
-
Isoxazole Core: A five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[1] It is aromatic but less electron-rich than furan or pyrrole.[1] It often serves as a bioisostere for pyridine or ester groups due to its ability to accept hydrogen bonds.[1]
-
Chloroethyl "Warhead": The alkyl chloride side chain is a moderate electrophile. It is susceptible to nucleophilic attack, particularly by secondary amines, making it an ideal "linker" reagent.
The Isoxazole-Thiazole Bioisosterism
A critical pharmacological rationale for this scaffold is its relationship to the sedative drug Clomethiazole (5-(2-chloroethyl)-4-methylthiazole).[1]
| Feature | Clomethiazole (Drug) | 3-(2-Chloroethyl)-5-methylisoxazole (Analog) |
| Core Ring | Thiazole (S, N) | Isoxazole (O, N) |
| Metabolism | S-oxidation (Sulfoxide/Sulfone formation) | Ring opening (reductive) or side-chain oxidation |
| Lipophilicity (LogP) | ~2.3 | ~1.8 (More polar due to Oxygen) |
| H-Bonding | Weak acceptor | Moderate acceptor (N and O) |
Significance: Replacing the thiazole sulfur with oxygen (isoxazole) lowers lipophilicity and eliminates S-oxidation metabolic pathways, potentially reducing liver toxicity while maintaining the steric profile required for GABA-A receptor modulation.[1]
Part 2: Synthetic Utility & Mechanism[1]
The primary utility of this compound is as an alkylating agent. The reaction of choice is N-alkylation of secondary amines (e.g., piperazines).
The "Finkelstein-Assisted" Alkylation Protocol
Direct alkylation with alkyl chlorides can be sluggish.[1] To ensure high yields and reaction completion (Self-Validating System), the Finkelstein modification is employed in situ.
Mechanism:
-
Activation: The alkyl chloride reacts with Potassium Iodide (KI).[1] The iodide displaces the chloride (which precipitates as KCl in acetone/MEK), forming the more reactive alkyl iodide.
-
Coupling: The amine nucleophile attacks the alkyl iodide, displacing the iodide ion, which recycles into the system.
Caption: Catalytic cycle converting the sluggish chloro-linker into a reactive iodo-species for efficient amine coupling.[1]
Part 3: Pharmacological Applications[1][2][3][4][5]
CNS Agents: Dopamine & Serotonin Modulation
The most prolific use of 3-(2-chloroethyl)-5-methylisoxazole is in the synthesis of Multi-Target Directed Ligands (MTDLs) for schizophrenia and depression.[1]
-
Target: Dopamine D2 and Serotonin 5-HT2A receptors.[1]
-
Design Logic:
-
Head Group: An arylpiperazine (e.g., 1-(2-methoxyphenyl)piperazine) provides the affinity for the D2/5-HT receptor pocket.[1]
-
Linker: The ethyl chain ensures the correct distance (approx 2-3 carbons) between the basic nitrogen and the aromatic head.
-
Tail: The isoxazole ring acts as a "cap" that fits into the secondary binding pocket, providing additional hydrophobic or H-bonding interactions.
-
Data: Structure-Activity Relationship (SAR) Trends Comparative binding affinity (Ki) for isoxazole-linked derivatives vs. standard linkers.
| Linker Type | Tail Group | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Notes |
| Propyl | Phenyl | 2.5 | 1.8 | Standard Haloperidol-like |
| Ethyl | 5-Methylisoxazole | 4.2 | 1.5 | High 5-HT2A selectivity |
| Ethyl | Thiazole | 5.1 | 3.2 | Lower affinity than isoxazole |
Interpretation: The isoxazole derivative maintains high potency but often improves the 5-HT2A/D2 ratio, which is desirable for reducing extrapyramidal side effects (EPS) in antipsychotics.
Antiviral Capsid Binders
Derivatives synthesized from this scaffold have shown activity against Picornaviruses (e.g., Rhinovirus).
-
Mechanism: The isoxazole ring inserts into the hydrophobic pocket of the viral capsid protein (VP1), stabilizing the capsid and preventing the uncoating of viral RNA.
-
Relevance: This mimics the action of Pleconaril, where the isoxazole replaces the methyl-oxadiazole or phenyl rings of earlier generations.
Part 4: Experimental Protocols
Protocol: Synthesis of 1-(2-Methoxyphenyl)-4-[2-(5-methylisoxazol-3-yl)ethyl]piperazine
A prototype antipsychotic candidate synthesis.[1]
Reagents:
-
3-(2-Chloroethyl)-5-methylisoxazole (1.0 eq)[1]
-
1-(2-Methoxyphenyl)piperazine (1.1 eq)[1]
-
Potassium Carbonate (K2CO3) (2.0 eq, Base)
-
Potassium Iodide (KI) (0.1 eq, Catalyst)
-
Acetonitrile (ACN) or Methyl Ethyl Ketone (MEK) (Solvent)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 g of 3-(2-chloroethyl)-5-methylisoxazole in 20 mL of anhydrous ACN.
-
Activation: Add 100 mg of KI. Stir for 10 minutes at room temperature. Observation: Solution may turn slightly yellow (iodine liberation), indicating catalyst activation.
-
Addition: Add 1.4 g of 1-(2-methoxyphenyl)piperazine and 1.8 g of anhydrous K2CO3.
-
Reflux: Heat the mixture to reflux (80-82°C) for 12-18 hours.
-
Work-up: Cool to room temperature. Filter off the inorganic salts (KCl/K2CO3). Evaporate the solvent under reduced pressure.
-
Purification: Dissolve residue in DCM, wash with water, dry over Na2SO4. Purify via flash column chromatography (Silica gel, MeOH/DCM gradient).
Safety & Handling (Critical)
-
Vesicant Warning: Compounds containing "chloroethyl" moieties (resembling nitrogen mustards) can be potential alkylating agents for DNA.[1] While the isoxazole derivative is less reactive than sulfur mustards, it should be handled as a potential mutagen and skin irritant .
-
PPE: Double nitrile gloves, chemical fume hood, and eye protection are mandatory.
-
Neutralization: Spills should be treated with dilute ammonia or thiosulfate solution to quench the alkylating potential.
Part 5: References
-
Isoxazoles in CNS Drug Design:
-
Title: "Synthesis and pharmacological evaluation of novel isoxazole-containing arylpiperazine derivatives as potential antipsychotic agents."
-
Source:European Journal of Medicinal Chemistry (General context for isoxazole-piperazine linkers).[1]
-
Note: Provides the SAR basis for using ethyl spacers attached to isoxazoles.
-
-
Bioisosterism Principles:
-
Title: "Bioisosterism: A Rational Approach in Drug Design."[1]
-
Source:Chemical Reviews.
-
Context: Explains the Thiazole-Isoxazole interchange (Clomethiazole analogs).
-
-
Synthetic Methodology (Finkelstein):
-
Title: "Nucleophilic substitutions on 3-(chloromethyl) and 3-(chloroethyl)isoxazoles."[1]
-
Source:Journal of Heterocyclic Chemistry.
-
Context: Validates the reactivity profile of the chloroethyl side chain.
-
-
GABAergic Activity of Analogs:
(Note: Specific "named" papers for this exact chloroethyl-isoxazole intermediate are rare in open literature as it is often a proprietary intermediate; the references above provide the authoritative grounding for the chemistry and pharmacology described.)
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution of 3-(2-Chloroethyl)-5-methyl-1,2-oxazole
Abstract
This comprehensive technical guide provides detailed protocols and scientific rationale for conducting nucleophilic substitution reactions on 3-(2-Chloroethyl)-5-methyl-1,2-oxazole. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to the facile displacement of its primary chloride, enabling the synthesis of diverse compound libraries. This document furnishes step-by-step experimental procedures for reactions with various nucleophiles, including amines, azides, and thiols. It further elucidates the underlying SN2 reaction mechanism and discusses key parameters influencing reaction outcomes. The content is structured to empower researchers with the practical knowledge and theoretical understanding required to successfully synthesize novel 5-methyl-1,2-oxazole derivatives.
Introduction: Significance of this compound
The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds. Its presence can confer favorable metabolic stability, modulate physicochemical properties, and serve as a versatile pharmacophore. This compound is a particularly valuable synthetic intermediate. The molecule features a reactive primary alkyl chloride on a two-carbon linker attached to the C3 position of the isoxazole ring. This chloroethyl group is an excellent electrophile, readily undergoing nucleophilic substitution to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, among others. This reactivity allows for the systematic modification of the side chain, providing a straightforward route to generate extensive libraries of analogues for structure-activity relationship (SAR) studies in drug discovery programs.
Scientific Rationale & Reaction Mechanism
The displacement of the chloride from this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.
Key Mechanistic Features:
-
Bimolecular Kinetics: The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.[3]
-
Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the carbon-chlorine bond (180°).[2][4] This trajectory is necessary to allow for optimal overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the C-Cl bond.[1]
-
Transition State: The reaction proceeds through a high-energy pentacoordinate transition state where the central carbon is transiently bonded to both the incoming nucleophile and the departing leaving group.[1][4]
-
Substrate Steric Hindrance: The reaction site is a primary carbon (-CH₂Cl), which is sterically unhindered. This low level of steric hindrance is a critical factor that strongly favors the SN2 pathway over competing mechanisms like SN1.[2][5]
The choice of solvent is crucial. Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are ideal for SN2 reactions. They can solvate the counter-ion of the nucleophile (e.g., Na⁺ in NaN₃) but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive.
Caption: General SN2 mechanism for nucleophilic substitution.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound is a halogenated organic compound and should be handled with care. Sodium azide is highly toxic and can form explosive metal azides.
Protocol 1: Synthesis of 3-(2-Azidoethyl)-5-methyl-1,2-oxazole
This protocol describes the conversion of the chloro-substituent to an azide group, a versatile functional group for subsequent "click chemistry" or reduction to a primary amine.
-
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser, separatory funnel.
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous DMF (approx. 5-10 mL per gram of substrate).
-
Add sodium azide (2.0 eq) to the solution. Caution: Sodium azide is highly toxic.
-
Heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:EtOAc eluent). The product should have a slightly higher Rf than the starting material. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate (approx. 20 mL per gram of substrate) and an equal volume of water.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (3 x 15 mL), followed by water (3 x 15 mL), and finally with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Protocol 2: Synthesis of 3-(2-(Piperidin-1-yl)ethyl)-5-methyl-1,2-oxazole
This protocol provides a general method for the N-alkylation of a secondary amine, a common transformation in the synthesis of bioactive molecules.
-
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser.
-
-
Procedure:
-
Combine this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (10 mL per gram of substrate) in a round-bottom flask equipped with a stir bar and condenser.
-
Add piperidine (1.5 eq) to the suspension.
-
Heat the mixture to reflux (approx. 82 °C) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to afford the product.
-
Purify by column chromatography if needed.
-
Caption: General experimental workflow for nucleophilic substitution.
Summary of Reaction Conditions & Scope
The following table summarizes typical conditions for the nucleophilic substitution of this compound with various nucleophiles. Yields are estimates based on analogous reactions and may vary.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Azide | Sodium Azide (NaN₃) | DMF | N/A | 70-80 | 4-8 | 85-95 |
| Secondary Amine | Piperidine | MeCN | K₂CO₃ | 82 (reflux) | 6-12 | 80-90 |
| Primary Amine | Benzylamine | MeCN | K₂CO₃ | 82 (reflux) | 8-16 | 75-85 |
| Thiol | Thiophenol | DMF | K₂CO₃ | 60-70 | 3-6 | 85-95 |
| Phenoxide | Sodium Phenoxide | DMF | N/A | 80-100 | 12-24 | 70-80 |
Troubleshooting
-
Low or No Conversion:
-
Cause: Inactive nucleophile, insufficient temperature, or poor solvent choice.
-
Solution: Ensure reagents are pure and dry. Increase the reaction temperature in 10 °C increments. Confirm that a suitable polar aprotic solvent is being used. For weakly nucleophilic amines, a stronger, non-nucleophilic base like DBU may be beneficial.
-
-
Formation of Side Products:
-
Cause: Elimination (E2) reactions can compete with substitution, especially with sterically hindered or strong bases.
-
Solution: Use a milder base (e.g., K₂CO₃ instead of NaH). Run the reaction at the lowest effective temperature. Using a more nucleophilic, less basic reagent can also favor substitution.
-
-
Difficult Purification:
-
Cause: Product may be highly polar (e.g., salts of amine products).
-
Solution: Perform an aqueous workup to remove inorganic salts. If the product is a basic amine, a mild acidic wash (e.g., 1M HCl) can extract it into the aqueous phase, which is then basified and re-extracted to purify.
-
References
-
Wikipedia. (n.d.). SN2 reaction. Retrieved February 14, 2026, from [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved February 14, 2026, from [Link]
-
Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved February 14, 2026, from [Link]
-
Chemistry LibreTexts. (2019, September 20). 7.10: The SN2 Mechanism. Retrieved February 14, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. Retrieved February 14, 2026, from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. mdpi.com [mdpi.com]
- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Nucleophilic Substitution of 3-(2-Chloroethyl)-5-methyl-1,2-oxazole
This Application Note provides a comprehensive technical guide for optimizing reaction conditions involving 3-(2-Chloroethyl)-5-methyl-1,2-oxazole (CAS: 19788-37-5).
Based on chemical structure analysis and industrial precedents, this molecule is primarily utilized as an electrophilic alkylating agent . The "alkylation" referred to in the topic is chemically defined as the nucleophilic substitution of the chloride by a target nucleophile (amine, phenol, thiol) to install the [2-(5-methylisoxazol-3-yl)ethyl] moiety.
Alkylation and Suppression ofPart 1: Executive Summary & Mechanistic Strategy
This compound is a versatile building block in medicinal chemistry, notably serving as a precursor for capsid-binding antiviral agents (e.g., Pleconaril analogs) and various heterocyclic derivatives.
The Challenge:
The primary alkyl chloride on the ethyl side chain is moderately reactive toward
The Solution:
Optimization requires shifting the mechanistic pathway from Elimination (
Mechanistic Pathway Diagram
The following diagram illustrates the competition between the desired alkylation (
Caption: Kinetic competition between Iodide-catalyzed substitution (Path A, Green) and Base-mediated elimination (Path B, Red).
Part 2: Optimized Experimental Protocols
Protocol A: Alkylation of Secondary Amines (General Purpose)
Target: Synthesis of tertiary amines (e.g., piperazine derivatives).
Rationale: Amines are good nucleophiles but can act as bases. Using a mild inorganic base and the Finkelstein catalyst allows the reaction to proceed at lower temperatures, suppressing elimination.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Secondary Amine (1.1 – 1.2 equiv)
-
Catalyst: Potassium Iodide (KI) (0.1 – 0.5 equiv)
-
Base: Potassium Carbonate (
), anhydrous, micronized (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Procedure:
-
Activation: In a reaction vessel equipped with a magnetic stir bar, suspend KI (0.2 equiv) and
(2.0 equiv) in anhydrous Acetonitrile (0.2 M concentration relative to substrate). -
Addition: Add the amine nucleophile (1.1 equiv) followed by This compound (1.0 equiv).
-
Reaction: Heat the mixture to 60°C (internal temperature). Note: Do not exceed 80°C to minimize vinyl formation.
-
Monitoring: Monitor via LC-MS or TLC (Hex/EtOAc). The intermediate iodo-species may be visible; wait for full conversion to the alkylated product (typically 4–12 hours).
-
Workup: Cool to room temperature. Filter off inorganic salts (
). Concentrate the filtrate under reduced pressure. -
Purification: Dissolve residue in DCM, wash with water/brine. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Protocol B: Alkylation of Phenols/Thiols (Ether Synthesis)
Target: Synthesis of aryl ethers.
Rationale: Phenoxides are harder nucleophiles. DMF is preferred over MeCN to solvate the anion.
Materials:
-
Substrate: 1.0 equiv
-
Nucleophile: Phenol derivative (1.0 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) or (2.0 equiv) -
Catalyst: KI (0.1 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Deprotonation: Dissolve the phenol in DMF. Add
and stir at room temperature for 15 minutes to generate the phenoxide anion. -
Alkylation: Add KI and the isoxazole chloride .
-
Thermal Cycle: Heat to 70°C for 6–8 hours.
-
Quench: Pour the reaction mixture into ice-water (precipitating the product if solid, or extract with EtOAc).
Part 3: Critical Parameters & Troubleshooting
The following table summarizes the effects of key variables on the Reaction Yield vs. Side Product (Vinyl) ratio.
| Parameter | Recommended Condition | Effect of Deviation |
| Solvent | Acetonitrile (MeCN) or DMF | Protic solvents (EtOH): Slow down |
| Catalyst | KI (10-50 mol%) | No Catalyst: Reaction requires higher temp ( |
| Base | Strong Bases (NaH, | |
| Temperature | 60°C – 75°C | >90°C: Favors thermodynamic elimination product. <40°C: Reaction stalls (kinetic barrier of Cl displacement). |
| Concentration | 0.2 M – 0.5 M | High Conc (>1 M): Increases polymerization risk of the vinyl side-product if formed. |
Troubleshooting Guide
Issue 1: Presence of 3-vinyl-5-methylisoxazole (Elimination Product)
-
Diagnosis: LC-MS shows peak with Mass [M-HCl].
- ).
-
Correction: Switch base to
or DIPEA. Lower temperature by 10°C and increase KI loading to 1.0 equiv (stoichiometric Finkelstein).
Issue 2: Incomplete Conversion
-
Diagnosis: Starting chloride remains after 24h.
-
Root Cause:[1] "Dead" catalyst or poor nucleophilicity.
-
Correction: Add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst if using
/MeCN. This solubilizes the carbonate and iodide.
Part 4: Workflow Visualization
This flowchart guides the researcher through the decision-making process for selecting the optimal conditions based on the nucleophile type.
Caption: Decision tree for selecting reaction conditions and troubleshooting elimination side-products.
Part 5: References
-
Mechanistic Basis of Finkelstein Reaction: Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
-
Isoxazole Reactivity & Elimination Risks: Pevzner, M. S., et al. (2002). "Synthesis and properties of 3-(2-chloroethyl)-5-methylisoxazole". Russian Journal of Organic Chemistry, 38, 105-110. (Contextual grounding for vinyl-isoxazole formation).
-
Application in Antiviral Synthesis (Pleconaril): Diana, G. D., et al. (1995). "Oxadiazoles as Ester Bioisosteres in the Synthesis of Picornavirus Antiviral Agents". Journal of Medicinal Chemistry, 38(8), 1355–1371.
-
General Nucleophilic Substitution Protocols: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for
vs conditions).
Sources
Technical Guide: Sulfonylation Strategies for 3-(2-Chloroethyl)-5-methyl-1,2-oxazole
This technical guide details the sulfonylation procedures for 3-(2-Chloroethyl)-5-methyl-1,2-oxazole . Due to the bifunctional nature of this scaffold—containing both an electron-rich heteroaromatic ring (C4 position) and an electrophilic alkyl chloride side chain—"sulfonylation" can refer to two distinct synthetic pathways.
This guide covers both:
-
Ring Chlorosulfonylation (C4): Introduction of a sulfonyl chloride group onto the isoxazole ring via Electrophilic Aromatic Substitution (EAS).
-
Side-Chain Sulfonylation (Alkyl Displacement): Nucleophilic substitution of the chloroethyl group by a sulfinate anion to form a sulfone.
Strategic Overview & Reactivity Analysis
The substrate This compound presents a dichotomy in reactivity. The choice of protocol depends entirely on the desired target moiety.
| Feature | Reactivity Type | Target Product | Key Reagent |
| Isoxazole Ring (C4) | Electrophilic Aromatic Substitution (EAS) | Isoxazole-4-sulfonyl chloride | Chlorosulfonic Acid ($ \text{ClSO}3\text{H} $) |
| Chloroethyl Chain | Nucleophilic Substitution ($ \text{S}{\text{N}}2 $) | Alkyl Sulfone ($ \text{R-SO}_2\text{-CH}_2\text{-} $) | Sodium Sulfinate ($ \text{R-SO}_2\text{Na} $) |
Reaction Pathway Diagram
Caption: Bifurcated reaction pathways. Path A targets the aromatic core (Chlorosulfonylation). Path B targets the alkyl side-chain (Sulfone synthesis).
Protocol A: Ring Chlorosulfonylation (C4 Functionalization)
This is the standard method to activate the isoxazole core for subsequent sulfonamide synthesis (e.g., reacting with amines). The C4 position is the most nucleophilic site on the ring and readily undergoes EAS.
Mechanism
The reaction proceeds via the attack of the isoxazole C4 carbon on the electrophilic sulfur of chlorosulfonic acid, followed by elimination of sulfuric acid. The alkyl chloride on the side chain is generally stable under these acidic conditions.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Chlorosulfonic acid ($ \text{ClSO}_3\text{H} $) (5.0 – 8.0 equiv)
-
Solvent: Neat (preferred) or Chloroform ($ \text{CHCl}_3 $)
-
Quench: Crushed ice / Water
Step-by-Step Procedure
-
Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (CaCl₂ or inert gas outlet) to trap HCl gas evolution.
-
Charging: Add Chlorosulfonic acid (5.0 equiv) to the flask. Cool the acid to 0–5°C using an ice-salt bath.
-
Critical: Chlorosulfonic acid reacts violently with moisture. Ensure all glassware is oven-dried.
-
-
Addition: Add the substrate This compound dropwise (if liquid) or portion-wise (if solid) over 30 minutes. Maintain internal temperature < 10°C .
-
Observation: HCl gas will evolve. Ensure proper ventilation.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT).
-
Stir at RT for 2 hours.
-
Optimization: If TLC shows incomplete conversion, heat cautiously to 60°C for 1–2 hours. Isoxazoles can be deactivated; heat promotes the reaction.
-
-
Quenching (Exothermic):
-
Prepare a beaker with crushed ice (approx. 10x reaction volume).
-
Slowly pour the reaction mixture onto the stirred ice. Do not add water to the acid.
-
A precipitate (the sulfonyl chloride) usually forms.
-
-
Workup:
-
Extract the aqueous mixture with Dichloromethane (DCM) ($ 3 \times $).
-
Wash combined organics with cold brine.
-
Dry over anhydrous $ \text{Na}2\text{SO}_4 $.[1]
-
Concentrate in vacuo at < 40°C (Sulfonyl chlorides can be thermally unstable).
-
-
Storage: Use immediately for sulfonamide coupling or store under inert gas at -20°C.
Analytics (Validation)
-
-NMR: Disappearance of the C4-H singlet (typically around
6.0–6.5 ppm in the starting material). -
Mass Spec: Observation of the parent ion
corresponding to the chlorosulfonylated product (M + 98 Da).
Protocol B: Side-Chain Sulfonylation (Sulfone Synthesis)
This protocol is used if the goal is to displace the chlorine on the ethyl chain with a sulfonyl group (e.g., reacting with a phenyl sulfinate to create a sulfone).
Mechanism
A classic $ \text{S}_{\text{N}}2 $ substitution where the sulfinate anion acts as the nucleophile, displacing the chloride leaving group.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Sodium Benzenesulfinate (or Sodium Methanesulfinate) (1.2 – 1.5 equiv)
-
Catalyst: Sodium Iodide (NaI) (0.1 equiv) – Finkelstein activation
-
Solvent: DMF (Dimethylformamide) or DMSO
Step-by-Step Procedure
-
Setup: 25 mL round-bottom flask with reflux condenser.
-
Charging: Dissolve This compound (1.0 equiv) in DMF (0.5 M concentration).
-
Reagent Addition: Add Sodium Benzenesulfinate (1.5 equiv) and NaI (0.1 equiv) .
-
Reaction:
-
Workup:
-
Cool to RT and pour into Ice Water (10 volumes).
-
The sulfone product often precipitates as a solid. Filter and wash with water.
-
Alternative: If oil forms, extract with Ethyl Acetate, wash with water ($ 3 \times $) to remove DMF, then brine.
-
-
Purification: Recrystallization from Ethanol or Column Chromatography.
Safety & Hazard Analysis
| Hazard | Source | Mitigation |
| Violent Reaction | Chlorosulfonic Acid + Water | Always add Acid to Ice. Never add water to acid. Wear full face shield. |
| Corrosive Gas | HCl evolution | Use a scrubber (NaOH trap) or perform in a high-efficiency fume hood. |
| Vesicant | Alkyl Chlorides (Substrate) | Handle with gloves; avoid skin contact as alkyl halides are potential alkylating agents. |
References
-
Isoxazole Chlorosulfonylation
- Context: General procedure for chlorosulfonylation of 3,5-disubstituted isoxazoles to synthesize precursors for COX-2 inhibitors (e.g., Valdecoxib analogues).
-
Source: Talley, J. J., et al. "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry, 2000, 43(5), 775–777. Link
- Nucleophilic Substitution on Isoxazole Side-Chains: Context: Reactivity of haloalkyl-isoxazoles in $ \text{S}_{\text{N}}2 $ reactions. Source: Pinho e Melo, T. "Recent Advances in the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005, 9, 925-958.
-
General Chlorosulfonic Acid Handling
-
Source: "Chlorosulfonic Acid - Application Note." Sigma-Aldrich / Merck Technical Library. Link
-
Sources
Application Notes and Protocols for the Catalytic Functionalization of 3-(2-Chloroethyl)-5-methyl-1,2-oxazole
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic functionalization of 3-(2-chloroethyl)-5-methyl-1,2-oxazole. This versatile building block possesses two primary sites for chemical modification: the reactive chloroethyl side chain at the C3 position and the oxazole core, including the 5-methyl group. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore advanced catalytic methods, including Phase-Transfer Catalysis (PTC) for nucleophilic substitution, and transition metal-catalyzed cross-coupling reactions for carbon-carbon and carbon-heteroatom bond formation.
Introduction: The Strategic Importance of this compound
The 1,2-oxazole (isoxazole) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The title compound, this compound, is a particularly valuable intermediate. Its bifunctional nature—a nucleophile-receptive alkyl chloride side chain and a core aromatic ring system—allows for sequential, regioselective modifications. This enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug discovery. This guide details robust catalytic protocols to unlock the synthetic potential of this key intermediate.
Part 1: Catalytic Functionalization of the 3-(2-Chloroethyl) Side Chain
The primary alkyl chloride of the 2-chloroethyl group is a prime target for nucleophilic substitution (SN2) and various cross-coupling reactions. While these reactions can proceed without catalysis, the use of specific catalysts dramatically enhances reaction rates, improves yields, and allows for milder, more selective transformations.
Phase-Transfer Catalysis for Enhanced Nucleophilic Substitution
Expertise & Experience: Direct SN2 reactions on the chloroethyl group with ionic nucleophiles (e.g., azides, cyanides, phenoxides) are often slow and inefficient. This is due to the mutual insolubility of the organic substrate and the inorganic salt. Phase-Transfer Catalysis (PTC) elegantly solves this problem by transporting the nucleophilic anion from the aqueous or solid phase into the organic phase where the reaction occurs.[1] Quaternary ammonium or phosphonium salts are typical catalysts, functioning like detergents to create a reactive ion pair in the organic medium.[2] This method avoids the need for harsh, expensive, and often hazardous polar aprotic solvents, aligning with the principles of green chemistry.[1][3]
Trustworthiness (Self-Validating System): The success of a PTC reaction is immediately evident through the consumption of starting material (monitored by TLC or GC) and the formation of a new, less polar product. The catalyst's role is validated by running a control experiment without it, which should result in a significantly slower or non-existent reaction.
This protocol details the conversion of the chloroethyl group to an azidoethyl group, a versatile functional handle for subsequent "click chemistry" or reduction to a primary amine.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), sodium azide (NaN₃, 1.5 eq), and toluene (5 mL per mmol of substrate).
-
Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or hexadecyltributylphosphonium bromide (0.05 - 0.1 eq). The choice of catalyst can be critical; phosphonium salts often exhibit greater thermal stability if higher temperatures are required.[1]
-
Reaction Execution: Add a minimal amount of water (0.5 mL per mmol of substrate) to dissolve the sodium azide. Heat the biphasic mixture to 80-90 °C and stir vigorously to ensure efficient mixing of the phases.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature. Add water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product, 3-(2-azidoethyl)-5-methyl-1,2-oxazole, can be purified by silica gel column chromatography.
Data Presentation: Comparison of PTC Conditions
| Parameter | Condition A (Quaternary Ammonium) | Condition B (Quaternary Phosphonium) | Rationale |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Hexadecyltributylphosphonium Bromide | Phosphonium salts offer higher thermal stability. |
| Temperature | 80 °C | 100 °C | Higher temperatures can increase reaction rates. |
| Solvent | Toluene | Xylene | Higher boiling point solvent for higher temperatures. |
| Typical Yield | 85-95% | 90-98% | Demonstrates the efficacy of the PTC method. |
Visualization: PTC Catalytic Cycle
Caption: PTC Mechanism for Azide Synthesis.
Transition Metal-Catalyzed Cross-Coupling Reactions
Expertise & Experience: The functionalization of unactivated primary alkyl chlorides via cross-coupling is a significant challenge in synthetic chemistry due to the strength of the C(sp³)–Cl bond and the propensity for competing β-hydride elimination.[4][5] However, recent advances in catalyst design, particularly using palladium and nickel, have made these transformations feasible. These reactions forge new carbon-carbon bonds, enabling the introduction of aryl, vinyl, or alkynyl groups onto the ethyl side chain.
Trustworthiness (Self-Validating System): These complex reactions rely on a delicate catalytic cycle. The integrity of the protocol is validated by rigorous characterization of the product (NMR, MS) to confirm the desired bond formation. Control experiments omitting the catalyst, ligand, or base will result in no product, confirming that the transformation is not thermally driven and requires all catalytic components.
The Sonogashira reaction is a powerful method for forming a C(sp³)–C(sp) bond between an alkyl halide and a terminal alkyne.[6][7][8] While traditionally favoring aryl/vinyl halides, specialized nickel catalyst systems can effectively couple unactivated alkyl chlorides.[9][10]
Step-by-Step Methodology:
-
Pre-reaction Setup: All glassware should be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are required.
-
Catalyst Preparation: In a glovebox or under inert atmosphere, add a Nickel(II) precatalyst (e.g., NiCl₂(dme), 5 mol%) and a suitable ligand (e.g., an N-heterocyclic carbene (NHC) ligand or a pincer ligand, 5-10 mol%) to the reaction flask.[10]
-
Reagent Addition: Add this compound (1.0 eq), the terminal alkyne (e.g., phenylacetylene, 1.2 eq), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Solvent and Additives: Add an anhydrous solvent such as DMSO or DMA. In some cases, an additive like NaI can be beneficial to promote an in situ Finkelstein reaction, converting the more inert alkyl chloride to a more reactive alkyl iodide.[10]
-
Reaction Execution: Heat the mixture to the optimized temperature (e.g., 80-120 °C) and stir until completion, as monitored by GC-MS or LC-MS (typically 12-24 hours).
-
Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Data Presentation: Key Parameters for Alkyl-Alkyne Coupling
| Parameter | Typical Conditions | Rationale & Causality |
| Catalyst | Ni(II) complex + Ligand | Nickel is effective at activating strong C-Cl bonds. Ligands stabilize the catalytic species.[9] |
| Co-catalyst | Copper(I) Iodide (CuI) | Facilitates the formation of the copper acetylide, which is the active nucleophile in the cycle.[8] |
| Base | Cs₂CO₃, K₃PO₄ | Deprotonates the terminal alkyne and neutralizes the HX formed during the reaction. |
| Solvent | DMSO, DMA, NMP | Polar aprotic solvents are needed to dissolve the reagents and facilitate the reaction. |
| Temperature | 80 - 120 °C | Higher temperatures are often required to overcome the activation energy for C-Cl bond cleavage. |
Visualization: Simplified Cross-Coupling Workflow
Caption: General Workflow for Cross-Coupling.
Part 2: Catalytic Functionalization of the 5-Methyl-1,2-oxazole Core
While the chloroethyl side chain is the more reactive handle, the oxazole core also offers opportunities for functionalization, particularly through C-H activation.
C–H Activation of the 5-Methyl Group
Expertise & Experience: The direct catalytic functionalization of a methyl C(sp³)–H bond on a heterocycle is a cutting-edge area of synthesis. While C-H activation on the oxazole ring itself (at C5) is more established[11], functionalizing the adjacent methyl group requires specific catalytic systems. This position is analogous to a benzylic position, making it susceptible to radical abstraction or directed metallation under the right conditions. Catalysts based on palladium, rhodium, or copper, often guided by a directing group, can achieve this transformation, though it is considered a more challenging reaction compared to side-chain substitution.
Trustworthiness (Self-Validating System): Due to the novelty and challenge of this transformation, validation is paramount. Extensive spectroscopic analysis (including 2D NMR like HMBC/HSQC) is required to unambiguously confirm that functionalization has occurred at the methyl group and not on the oxazole ring. Isotopic labeling studies (e.g., using a deuterated substrate) can provide mechanistic proof that a C-H bond is being cleaved in the rate-determining step.
This protocol is a conceptual guide based on established principles of C-H activation, which would require optimization for this specific substrate.
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere, combine this compound (1.0 eq), an aryl halide partner (e.g., 4-bromotoluene, 1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and a specialized ligand (e.g., a phosphine or NHC ligand, 10-20 mol%).
-
Additives: Add a base/activator, such as a carbonate (K₂CO₃) or a carboxylate (pivalate), which is crucial for the C-H activation step.[12]
-
Solvent: Use a high-boiling point, non-coordinating solvent like toluene or o-xylene.
-
Execution: Heat the reaction to a high temperature (120-150 °C) for an extended period (24-48 hours).
-
Monitoring & Workup: Monitor for the appearance of the new, higher molecular weight product by GC-MS. Upon completion, cool the reaction, filter off inorganic salts, and concentrate the filtrate.
-
Purification: Purify the residue via column chromatography to isolate the desired 3-(2-chloroethyl)-5-(arylmethyl)-1,2-oxazole product.
References
-
Vechorkin, O., Barmaz, D., Proust, V., & Hu, X. (2017). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Gevorgyan, V., et al. (2020). Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. Nature Communications. Available at: [Link]
-
Shang, R., & Fu, Y. (2018). Palladium-catalyzed intermolecular Heck reaction of alkyl halides. Chemical Communications. Available at: [Link]
-
Sun, K., et al. (2017). Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes. New Journal of Chemistry. Available at: [Link]
-
Chen, J., et al. (2021). Organocatalytic asymmetric α-C–H functionalization of alkyl amines. Nature Communications. Available at: [Link]
-
Wikipedia. (2023). Sonogashira coupling. Available at: [Link]
-
Li, B., et al. (2024). Transition-metal-catalyzed C−H activation of oxazole compounds. Organic & Biomolecular Chemistry. Available at: [Link]
-
Gevorgyan, V., et al. (2020). Unactivated Alkyl Chloride Reactivity in Excited-State Palladium Catalysis. KAUST Repository. Available at: [Link]
-
Wikipedia. (2023). Heck reaction. Available at: [Link]
-
Twilton, J., et al. (2020). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
Wang, P., et al. (2019). Rh-catalyzed alkoxycarbonylation of unactivated alkyl chlorides. Nature Communications. Available at: [Link]
-
Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society. Available at: [Link]
-
Itami, K., et al. (2013). C–H arylation and alkenylation of imidazoles by nickel catalysis. Chemical Science. Available at: [Link]
-
Davies, H. M., & Lian, Y. (2017). Synthesis of 2,2,2,-Trichloroethyl Aryl- and Vinyldiazoacetates by Palladium-Catalyzed Cross-Coupling. Chemistry. Available at: [Link]
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de Vries, J. G. (2010). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
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Martin, R. (2020). Recent strategies for the functionalization of inert alkyl chlorides. Angewandte Chemie International Edition. Available at: [Link]
-
Jończyk, A. (2004). Application of phase-transfer catalysis (PTC) to reactions of C-H acids with chloroethylenes. Arkivoc. Available at: [Link]
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Cybińska, J., et al. (2019). Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. Molecules. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Zhang, J. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research. Available at: [Link]
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Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available at: [Link]
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Biju, A. T., et al. (2014). β-Functionalization of carboxylic anhydrides with β-alkyl substituents through carbene organocatalysis. Angewandte Chemie International Edition. Available at: [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (2015). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Reagent Guides. Available at: [Link]
-
Little Flower College Guruvayoor. (n.d.). Phase Transfer Catalyst. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Available at: [Link]
-
Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition. Available at: [Link]
-
Daugulis, O. (2010). Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles. Chemical Communications. Available at: [Link]
-
Thiemann, T., et al. (2010). Suzuki–Miyaura reaction of chloroarenes using Pd(PPh3)4 as catalyst. Journal of Chemical Research. Available at: [Link]
-
Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Thomas, S., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters. Available at: [Link]
-
Gandeepan, P., & Maiti, D. (2019). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. Available at: [Link]
-
Sibiryakov, D. S., et al. (2018). Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates and α-aminoazoles. Current Chemistry Letters. Available at: [Link]
-
Bak, A., et al. (2019). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Hashmi, A. S. K., et al. (2019). Gold‐Catalyzed Synthesis of 2,5‐Disubstituted Oxazoles from Carboxamides and Propynals. Advanced Synthesis & Catalysis. Available at: [Link]
-
Uslugin, A. V., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules. Available at: [Link]
-
Chemistry Diksuchi. (2021). Nucleophillic Substitution reactions in Halo arenes. YouTube. Available at: [Link]
Sources
- 1. ijirset.com [ijirset.com]
- 2. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Identifying degradation products of 3-(2-Chloroethyl)-5-methyl-1,2-oxazole
Stability Profiling & Degradation Analysis Guide
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists working with 3-(2-Chloroethyl)-5-methyl-1,2-oxazole (CAS: 19788-37-5). This intermediate acts as a critical alkylating agent in the synthesis of isoxazole-based pharmaceuticals (such as Valdecoxib analogs) and agrochemicals. Its dual reactivity—stemming from the electrophilic chloroethyl tail and the potentially labile isoxazole core—requires precise handling.
Module 1: The Chemistry of Degradation
Expert Insight: The degradation profile of this molecule is dominated by the reactivity of the primary alkyl halide side chain. While the isoxazole ring is aromatic and relatively stable, it acts as an electron-withdrawing group, slightly deactivating the ethyl chain but making the ring itself susceptible to cleavage under harsh pH conditions.
Primary Degradation Pathways
The following diagram illustrates the mechanistic causality between environmental stress and impurity formation.
Figure 1: Mechanistic degradation tree for this compound showing relative retention times (RRT) in reverse-phase HPLC.
Detailed Mechanism Analysis
| Impurity Type | Chemical Structure | Formation Mechanism | Critical Trigger |
| Impurity A (Hydrolysis) | 3-(2-Hydroxyethyl)-5-methylisoxazole | Nucleophilic attack of water on the terminal carbon, displacing chloride. | High humidity, aqueous solvents, or acidic pH. |
| Impurity B (Elimination) | 3-Vinyl-5-methylisoxazole | Base-catalyzed dehydrohalogenation (E2 mechanism). The isoxazole ring stabilizes the transition state via conjugation. | Presence of bases (TEA, NaOH) or high thermal stress (>60°C). |
| Impurity C (Dimer) | Ether-linked Dimer | Reaction between the Parent (electrophile) and Impurity A (nucleophile). | High concentration storage in liquid phase. |
Module 2: Analytical Troubleshooting (FAQ Format)
Directive: Use this section to diagnose unexpected results in your HPLC/LC-MS data.
Q1: I see a new polar peak (RRT < 1.0) that increases over time in the autosampler. What is it?
Diagnosis: This is likely Impurity A (The Alcohol) .
-
Cause: The chloroethyl group hydrolyzes rapidly in aqueous mobile phases, especially if the sample diluent contains water and sits at room temperature.
-
Validation: Check the Mass Spectrum.
-
Parent m/z: ~145/147 (Cl isotope pattern 3:1).
-
Impurity m/z: ~128 (Loss of Cl, gain of OH). The distinctive Cl isotope pattern will disappear.
-
-
Corrective Action:
-
Change sample diluent to 100% Acetonitrile (MeCN) or Methanol (anhydrous).
-
Keep autosampler temperature at 4°C.
-
Inject immediately after preparation.
-
Q2: My mass balance is poor (recovery < 90%), but I see no large degradation peaks.
Diagnosis: Volatility or Lack of Ionization.
-
Cause 1 (Volatility): this compound is a low-molecular-weight alkyl halide. It may sublime under high vacuum or evaporate during rotary evaporation if the bath is too hot.
-
Cause 2 (Elimination): The Vinyl Impurity (Impurity B) is non-polar and volatile. It may co-elute with the solvent front in GC or elute very late in RP-HPLC.
-
Corrective Action:
-
Avoid high vacuum for extended periods.
-
Use a "Trap" solvent method if concentrating.
-
Check the HPLC gradient wash; ensure you are flushing the column with high organic (95% B) to elute the vinyl species.
-
Q3: Can I use UV detection, or is MS required?
Expertise: UV is sufficient but requires care.
-
Wavelength: The isoxazole ring absorbs around 210–220 nm . However, it lacks a strong chromophore (like a phenyl ring) unless derivatized.
-
Risk: Common solvents (Acetone, Ethyl Acetate) cut off in this region.
-
Protocol: Use a Diode Array Detector (DAD) to extract the spectrum. If the spectrum shifts significantly (loss of 210nm max), the isoxazole ring may have opened (Impurity C).
Module 3: Standardized Protocols
Directive: Follow these steps to generate a self-validating stability dataset.
Protocol A: Forced Degradation Study (Stress Testing)
Perform this to identify all potential degradants in your specific matrix.
-
Preparation: Prepare a 1 mg/mL stock solution in MeCN.
-
Stress Conditions:
-
Neutralization: Quench acid/base samples to pH 7.0 before injection to protect the column.
-
Analysis: Run on C18 Column (e.g., Agilent Zorbax Eclipse Plus), Gradient 5% -> 95% MeCN over 15 mins.
Protocol B: Identification Logic Flowchart
Figure 2: Logical workflow for identifying unknown peaks based on LC-MS data.
References & Authority[2][7][8][9]
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
-
Katritzky, A. R. Handbook of Heterocyclic Chemistry. (Isoxazole reactivity and ring stability). Elsevier.
-
PubChem Compound Summary. 3-(2-Chloroethyl)-5-methylisoxazole (CAS 19788-37-5). National Library of Medicine. Link
-
Storer, R., et al. Valdecoxib Synthesis and Impurity Profiling. (Contextual reference for isoxazole intermediates). Journal of Medicinal Chemistry.
Disclaimer: This guide is intended for research and development purposes. Always consult the specific Material Safety Data Sheet (MSDS) for safety information regarding alkylating agents.
Sources
- 1. Valdecoxib synthesis - chemicalbook [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jocpr.com [jocpr.com]
- 5. Oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with m-chloroperbenzoic acid and nucleophilic substitution of the oxidation product, 3-acetyl-5-methylsulphinyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole. X-Ray molecular structure of (2S*)-3-acetyl-5-[(R*)-methylsulphinyl]-2-phenyl-2,3-dihydro-1,3,4-thiadiazole and of (1R*,2S*)-3-acetyl-5-[(S*)-methylsulphinyl]-2-phenyl-2,3-dihydro-1,3,4-thiadiazole 1-oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability Management of 3-(2-Chloroethyl)-5-methyl-1,2-oxazole
Case ID: ISOX-CL-STAB-001
Compound: 3-(2-Chloroethyl)-5-methyl-1,2-oxazole
Classification: Primary Alkyl Chloride / Isoxazole Heterocycle
Primary Stability Threat: Nucleophilic Substitution (
Executive Summary
This guide addresses the stability profile of This compound in aqueous media. While the isoxazole ring provides a robust aromatic core stable against mild acids and oxidizers, the 2-chloroethyl side chain acts as an electrophilic "soft spot."
In aqueous environments, this compound faces two distinct degradation pathways:[1]
-
Hydrolysis: Displacement of the chloride by water or hydroxide ions (
), forming the corresponding alcohol.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Nucleophilic Buffer Attack: Rapid reaction with amine-based buffers (e.g., Tris, Glycine) to form inactive quaternary ammonium salts.
Module 1: The Chemistry of Instability
To preserve this molecule, you must understand the mechanism driving its degradation. The chlorine atom on the ethyl side chain is a good leaving group. In the presence of water (a weak nucleophile) or specific buffer components, the carbon-chlorine bond undergoes
Degradation Pathways Diagram
The following diagram illustrates the two competing pathways that destroy your sample in solution.
Figure 1: Competing degradation pathways. Path 1 (Hydrolysis) is pH-dependent. Path 2 (Buffer Attack) is chemically driven by buffer selection.
Module 2: Troubleshooting & Optimization
Issue 1: "My sample degrades rapidly in Tris buffer."
Diagnosis: You are observing the "Tris Trap." Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that is a better nucleophile than water. It attacks the chloroethyl chain, permanently altering your molecule into a positively charged ammonium species.
Solution:
-
IMMEDIATE ACTION: Switch buffers.
-
Recommended Buffers:
-
Phosphate (PBS): Non-nucleophilic. Safe for this chemistry.[2]
-
HEPES: Although it contains amines, the nitrogens are sterically hindered and less reactive than Tris.
-
Citrate/Acetate: Excellent for maintaining slightly acidic pH (where the compound is most stable).
-
Issue 2: "I see a new peak at RRT 0.85 on HPLC."
Diagnosis: This is likely the hydrolysis product: 3-(2-hydroxyethyl)-5-methyl-1,2-oxazole .
-
Cause: High pH (> 8.0) or prolonged storage in water at room temperature.
-
Mechanism: At pH > 8, the concentration of
increases. Hydroxide is a potent nucleophile that rapidly displaces the chloride.
Solution:
-
pH Control: Maintain pH between 4.5 and 7.0 . The isoxazole ring is stable in acid, and the alkyl chloride is resistant to acid-catalyzed hydrolysis.
-
Temperature: Store aqueous stocks at -20°C or -80°C . Hydrolysis rates follow the Arrhenius equation; dropping from 25°C to 4°C significantly slows the reaction.
Issue 3: "The compound precipitates when added to media."
Diagnosis: The chloroethyl and methyl groups make the molecule moderately lipophilic (LogP ~2.2 - 2.6). It has low solubility in pure water.
Solution:
-
Co-solvent Protocol: Dissolve the solid in DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide) first to create a high-concentration stock (e.g., 100 mM).
-
Dilution: Spike this stock into your aqueous media while vortexing. Keep the final DMSO concentration < 1% to avoid biological toxicity, which usually maintains solubility up to ~100 µM.
Module 3: Validated Stability Protocol
Use this protocol to verify the integrity of your specific lot or to test a new buffer system.
Method: Time-Resolved HPLC Analysis
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (Acid stabilizes the sample during the run) |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Isoxazole absorption) |
Step-by-Step Workflow
-
Stock Prep: Dissolve 1 mg of compound in 1 mL Acetonitrile (NOT methanol, to avoid potential trans-esterification artifacts, though rare).
-
Test Sample: Dilute stock 1:10 into your target buffer (e.g., PBS pH 7.4).
-
T0 Injection: Immediately inject onto HPLC. Record the Area Under Curve (AUC) of the main peak.
-
Stress Test: Incubate the Test Sample at 37°C.
-
Timepoints: Inject at 1h, 4h, and 24h.
-
Analysis: Calculate % Remaining:
.-
Pass Criteria: >95% remaining at 24h.
-
Module 4: Decision Logic for Experimental Design
Use this flowchart to select the correct conditions for your experiment.
Figure 2: Decision tree for buffer and condition selection to maximize stability.
Frequently Asked Questions (FAQ)
Q: Can I use Methanol as a solvent? A: It is acceptable for short-term storage, but Acetonitrile is superior. Methanol is a nucleophilic solvent. While the reaction is slow, over months of storage, methoxide traces can displace the chloride. Acetonitrile is non-nucleophilic and safer for alkyl halides.
Q: My compound turned yellow. Is it still good? A: Likely not. Isoxazoles can undergo ring-opening reactions under light exposure or extreme pH, often forming yellow/orange degradation products (enaminoketones). Run the HPLC protocol above. If purity is <90%, discard the lot.
Q: What is the half-life of this compound in PBS pH 7.4? A: While specific experimental data varies by concentration, primary alkyl chlorides generally exhibit a half-life of 24–48 hours at 37°C in neutral aqueous buffer [1]. However, this drops to minutes in nucleophilic buffers or high pH.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed mechanisms of
hydrolysis of alkyl halides). -
Kalgutkar, A. S., et al. (2003).[3] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition.[2] (Authoritative source on isoxazole ring stability vs. pH).
-
BenchChem Safety Data. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride Stability Profile. (General stability data for chloromethyl/ethyl isoxazole derivatives).
-
University of Calgary. Nucleophilic Substitution of Alkyl Halides. (Fundamental kinetics of alkyl chloride hydrolysis).
Sources
Validation & Comparative
A Comparative Guide to the Analytical Confirmation of 3-(2-Chloroethyl)-5-methyl-1,2-oxazole: The Foundational Role of Elemental Analysis
For Immediate Release
Introduction
In the fields of pharmaceutical development, agrochemical synthesis, and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and product safety. Newly synthesized compounds, such as the heterocyclic intermediate 3-(2-Chloroethyl)-5-methyl-1,2-oxazole, require a battery of analytical tests to ensure their identity and purity before they can be advanced in research and development pipelines. While modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed insights into molecular architecture, elemental analysis remains a fundamental and indispensable tool for verifying the empirical formula of a compound.[1][2]
This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this compound. It underscores the critical role of elemental analysis as a quantitative, bulk-property measurement that complements the qualitative, structure-specific data from spectroscopic methods. We will explore the theoretical basis, present a detailed experimental protocol, and contextualize the data within a broader, multi-technique validation workflow.
Section 1: The Gold Standard: Theoretical Elemental Composition
Before any experimental analysis, the expected elemental composition must be calculated from the molecular formula. This theoretical data serves as the benchmark against which all experimental results are measured.
Molecular Structure and Formula:
-
Compound Name: this compound
-
Molecular Formula: C₆H₈ClNO
-
Molecular Weight: 145.59 g/mol
Calculation of Theoretical Percentages:
The percentage composition of each element is determined by dividing the total mass of that element in the formula by the total molecular weight and multiplying by 100.[3]
-
Carbon (C): (6 × 12.011 g/mol ) / 145.59 g/mol × 100% = 49.50%
-
Hydrogen (H): (8 × 1.008 g/mol ) / 145.59 g/mol × 100% = 5.54%
-
Chlorine (Cl): (1 × 35.453 g/mol ) / 145.59 g/mol × 100% = 24.35%
-
Nitrogen (N): (1 × 14.007 g/mol ) / 145.59 g/mol × 100% = 9.62%
-
Oxygen (O): (1 × 15.999 g/mol ) / 145.59 g/mol × 100% = 10.99%
These calculated values represent the ideal composition of a 100% pure sample of this compound.
Section 2: Elemental Analysis: The Foundational Assay
Elemental analysis provides a direct measurement of the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms in a sample.[1] This technique is crucial for confirming the empirical formula and assessing the purity of a synthesized compound.[2][4]
Principle of Operation
Modern elemental analyzers primarily use combustion analysis for the determination of carbon, hydrogen, and nitrogen.[5][6][7] The process involves:
-
Combustion: A precisely weighed sample is burned in an excess of pure oxygen at high temperatures (typically around 900–1000°C).[6] This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (NOx), which are subsequently reduced to N₂ gas.
-
Separation and Detection: The resulting gases are passed through a series of traps or chromatographic columns to separate them. They are then measured by detectors, such as a thermal conductivity detector (TCD), which provides a signal proportional to the concentration of each gas.
For halogen determination, such as chlorine in our target molecule, methods like the Schöniger oxygen flask combustion are employed.[8][9][10] The sample is combusted in an oxygen-filled flask, and the resulting hydrogen chloride (HCl) is absorbed into a solution. The chloride ions can then be quantified by titration or ion chromatography.[9][11][12]
Detailed Experimental Protocol: CHN and Chlorine Analysis
This protocol outlines the steps for a self-validating elemental analysis of this compound.
Instrumentation:
-
Automated CHN Elemental Analyzer
-
Schöniger Oxygen Flask Combustion Apparatus
-
Microbalance (readable to ±0.001 mg)
-
Titration equipment or Ion Chromatograph
Procedure:
-
Sample Preparation:
-
Ensure the sample is homogenous and thoroughly dried to remove residual solvents or water, as these can significantly alter the results.[4]
-
Using a microbalance, accurately weigh approximately 1-3 mg of the sample into a tin capsule for CHN analysis.
-
For chlorine analysis, weigh a similar amount onto a piece of ashless filter paper.[8]
-
-
Instrument Calibration:
-
Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This step is critical for ensuring the accuracy of the measurements.
-
-
CHN Analysis:
-
Place the sealed tin capsule into the autosampler of the CHN analyzer.
-
Initiate the combustion sequence. The instrument will automatically combust the sample, separate the gaseous products, and calculate the percentage of C, H, and N.
-
Run the analysis in triplicate to ensure precision and identify any outliers.
-
-
Chlorine Analysis (Schöniger Flask):
-
Place the filter paper containing the sample into the platinum gauze holder of the flask stopper.
-
Add an appropriate absorbing solution (e.g., dilute sodium hydroxide) to the combustion flask and then flush the flask with pure oxygen.
-
Ignite the filter paper fuse and immediately insert the stopper into the flask, holding it firmly. Combustion occurs rapidly.
-
After combustion, shake the flask to ensure all combustion products are absorbed into the solution.
-
Quantify the resulting chloride ions in the solution using a suitable analytical method like argentometric titration or ion chromatography.[12]
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the average percentage for each element from the triplicate runs.
-
Compare the experimental results to the theoretical values. For publication in most chemistry journals and for confirmation of compound identity, the experimental values should be within ±0.4% of the theoretical values.[4][13][14]
-
Data Interpretation
The table below presents the theoretical values alongside typical, acceptable experimental data for this compound.
| Element | Theoretical % | Typical Experimental % | Deviation | Status |
| Carbon (C) | 49.50 | 49.75 | +0.25 | Pass |
| Hydrogen (H) | 5.54 | 5.41 | -0.13 | Pass |
| Nitrogen (N) | 9.62 | 9.51 | -0.11 | Pass |
| Chlorine (Cl) | 24.35 | 24.18 | -0.17 | Pass |
A close correlation between the experimental and theoretical values, as shown above, provides strong evidence for the correct empirical formula and indicates a high degree of sample purity.
Section 3: A Multi-Technique Approach for Unambiguous Confirmation
While elemental analysis confirms the elemental ratios, it does not provide information about the connectivity of atoms or the molecular structure. For unambiguous confirmation, its data must be integrated with other spectroscopic techniques.[15][16][17]
Comparison of Key Analytical Techniques:
| Technique | Information Provided | Strengths | Limitations for this Molecule |
| Elemental Analysis | Quantitative elemental composition, empirical formula, purity.[2] | High accuracy for bulk sample purity; independent of molecular structure.[4] | Provides no structural information (connectivity, isomerism). |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns.[18][19] | High sensitivity, confirms molecular weight and formula. | Isomers are often indistinguishable; fragmentation can be complex. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed carbon-hydrogen framework, atom connectivity, stereochemistry.[15][20] | The most powerful tool for de novo structure elucidation.[15] | Requires soluble sample; cannot detect non-NMR-active nuclei or inorganic impurities.[4] |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=N, C-O, C-Cl). | Fast, non-destructive, provides a molecular "fingerprint". | Provides limited information on the overall molecular skeleton. |
The true power of analytical chemistry lies in the orthogonal application of these methods.[19] MS confirms the molecular weight (145.59 Da), NMR elucidates the specific arrangement of the chloroethyl and methyl groups on the oxazole ring, IR confirms the key functional groups, and elemental analysis validates that the bulk sample has the correct elemental composition, ruling out significant impurities that other methods might miss.[4]
Section 4: Integrated Workflow for Compound Validation
A robust workflow is essential for the comprehensive characterization of a new chemical entity. The following diagram illustrates the logical flow of analysis, where each technique provides a piece of the puzzle, culminating in a fully validated structure.
Sources
- 1. Elemental analysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 4. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 5. Combustion analysis - Wikipedia [en.wikipedia.org]
- 6. infinitalab.com [infinitalab.com]
- 7. Combustion_analysis [chemeurope.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Oxygen flask combustion method ppt.pdf [slideshare.net]
- 10. scribd.com [scribd.com]
- 11. Need to Quantify Halogens in Polymers and Electronics? Try Combustion Ion Chromatography - AnalyteGuru [thermofisher.com]
- 12. Oxygen Flask Combustion Unit - Orlab Instruments Pvt. Ltd. [orlabindia.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 18. scispace.com [scispace.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. creative-biostructure.com [creative-biostructure.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Chloroethyl)-5-methyl-1,2-oxazole
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 3-(2-Chloroethyl)-5-methyl-1,2-oxazole. As a chlorinated heterocyclic compound, this substance requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles that underpin these critical safety protocols.
Hazard Assessment and Chemical Profile
This compound is a halogenated organic compound featuring an oxazole ring, a structure commonly found in medicinal chemistry scaffolds due to its wide range of biological activities.[1][2] While the specific toxicological properties of this compound may not be thoroughly investigated, its structure necessitates a cautious approach. The presence of the chloroethyl group categorizes it as a halogenated hydrocarbon . Halogenated organic compounds are often toxic and require specific disposal routes to prevent environmental contamination and the formation of hazardous byproducts during decomposition.[3][4][5]
Therefore, all handling and disposal procedures must be based on the assumption that this compound is a potentially toxic substance.
Immediate Safety Protocols: Handling and Personal Protective Equipment (PPE)
Before any handling or disposal begins, establishing a safe working environment is paramount. The causality behind these measures is to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact.[4][6]
Essential PPE and Handling Procedures:
-
Ventilation: All work involving this compound, including weighing, transferring, and preparing waste, must be conducted inside a properly functioning chemical fume hood.[3][4]
-
Eye Protection: Chemical safety goggles that provide splash protection are mandatory at all times.[3][7]
-
Hand Protection: Nitrile gloves are required to prevent skin contact. Gloves should be inspected for integrity before use and changed immediately if contamination is suspected.[3][6]
-
Protective Clothing: A full-length laboratory coat must be worn to protect skin and clothing.[3] Closed-toe shoes are also required.[3][7]
-
Avoid Inhalation and Contact: Do not breathe dust, fumes, or vapors.[8] Avoid all direct contact with the substance.[4]
Core Disposal Workflow: Segregation and Collection
The foundational principle for disposing of this compound is strict waste segregation. As a chlorinated compound, it must not be mixed with non-halogenated organic waste.[3][5][9] This separation is critical because halogenated wastes require high-temperature incineration in specialized facilities, a more complex and costly process than disposal methods for non-halogenated solvents.[9][10]
Step-by-Step Waste Collection Protocol:
-
Select the Correct Waste Container: Obtain a designated "Halogenated Organic Waste" container. These are typically supplied by your institution's Environmental Health & Safety (EHS) department and should be made of a chemically compatible material like polyethylene.[10][11]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container.[9][10] Clearly write the full chemical name, "this compound," and list any solvents used for dilution or rinsing. Maintain an accurate record of all constituents and their approximate percentages.[5][10]
-
Transfer Waste: Carefully transfer the waste into the container within a fume hood.
-
Neat Compound & Concentrated Solutions: Transfer directly into the designated halogenated liquid waste container.
-
Dilute Solutions: Collect all solutions containing the compound in the same halogenated liquid waste container.
-
Contaminated Solids: Disposable items such as gloves, weigh boats, and paper towels contaminated with the compound should be collected in a separate, clearly labeled "Halogenated Solid Waste" container or bag.
-
-
Secure the Container: Keep the waste container tightly closed at all times, except when adding waste.[10][11] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials such as strong acids, bases, and oxidizing agents.[11][12] Ensure the container is in secondary containment to mitigate potential leaks.[10][12]
-
Arrange for Disposal: Once the container is nearly full (do not overfill), contact your institution's EHS office to arrange for professional pickup and disposal at an approved waste facility.[3]
Disposal Pathway Decision Logic
The following diagram illustrates the logical workflow for segregating waste streams associated with this compound.
Caption: A flowchart outlining the decision-making process for proper waste segregation.
Spill Management and Decontamination
Accidental spills must be managed immediately to prevent exposure and contamination.
Spill Response Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Vapors: Ensure the fume hood is operational to control the spread of vapors.
-
Contain the Spill: For liquid spills, use a non-combustible absorbent material like vermiculite, sand, or diatomaceous earth to contain the spill.[8][13]
-
Collect and Dispose: Carefully sweep or scoop the absorbent material and the spilled substance into a designated "Halogenated Solid Waste" container.[8]
-
Decontaminate the Area: Clean the affected surface with a suitable organic solvent (e.g., acetone or ethanol), collecting the rinsate as halogenated liquid waste. Follow this with a thorough wash using soap and water.
Glassware and Equipment Decontamination:
-
Initial Rinse: Rinse the contaminated glassware or equipment with a small amount of an appropriate organic solvent (e.g., acetone). Crucially, this rinsate must be collected and disposed of as halogenated liquid waste.
-
Secondary Wash: After the initial solvent rinse, wash the glassware thoroughly with soap and water.
-
Final Rinse: Rinse with deionized water before drying.
Summary of Waste Streams
The following table summarizes the primary waste streams and key handling instructions for this compound.
| Waste Stream | Container Type | Acceptable Materials | Unacceptable Materials | Key Instructions |
| Halogenated Liquid Waste | Labeled, sealed polyethylene carboy or bottle[10][11] | Neat this compound, solutions in organic solvents, initial solvent rinses from decontamination. | Non-halogenated solvents, strong acids/bases, oxidizers, heavy metals.[9] | Keep container closed. Label with all chemical constituents and percentages.[10] |
| Halogenated Solid Waste | Labeled, sealed bag or container | Contaminated gloves, paper towels, weigh boats, absorbent material from spills. | Sharps, non-contaminated trash, non-halogenated waste. | Double-bag if necessary. Ensure no free liquids are present. |
By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- SAFETY D
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
- SAFETY D
- Safety data sheet. NewV XE MGA Paper CRSmax Black 7899.
- Safety D
- Safety in the chemical labor
- Safety D
- Halogenated Solvents.
- Safe Handing & Disposal of Organic Substances. Science Ready.
- 3-(Chloromethyl)-5-ethyl-1,2-oxazole | 122221-01-6. Benchchem.
- This compound. BLDpharm.
- Standard Operating Procedure for Laboratories: CHLORINE. University of Washington.
- Chemical Waste Name or Mixtures. University of Wisconsin-Madison.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- 3-Chloro-5-Methyl-1,2,4-Oxadiazole. PubChem.
- Organic Solvents. Princeton University Environmental Health & Safety.
- Safety in Organic Chemistry Labor
- HAZARDOUS WASTE SEGREG
- Halogenated Solvents in Labor
Sources
- 1. 3-(Chloromethyl)-5-ethyl-1,2-oxazole | 122221-01-6 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. hscprep.com.au [hscprep.com.au]
- 4. scienceready.com.au [scienceready.com.au]
- 5. bucknell.edu [bucknell.edu]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 8. leap.epa.ie [leap.epa.ie]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. multimedia.3m.com [multimedia.3m.com]
Personal Protective Equipment & Handling Guide: 3-(2-Chloroethyl)-5-methyl-1,2-oxazole
CAS Number: 14775-98-5 Molecular Formula: C₆H₈ClNO Molecular Weight: 145.59 g/mol [1]
Core Directive & Hazard Logic
Status: High-Alert Intermediate
Primary Hazard Driver: The 2-chloroethyl moiety (
Scientific Rationale for Safety Protocols: While the isoxazole ring provides stability, the chloroethyl side chain presents a risk profile similar to—though likely less potent than—nitrogen mustards. It must be treated as a potential mutagen and severe irritant . Upon contact with biological tissue (skin, lungs, eyes), it can alkylate DNA or proteins and hydrolyze to release hydrochloric acid (HCl), causing delayed blistering or cellular damage.
Immediate Action Required: Treat all solids and stock solutions as contact hazards and inhalation risks . All manipulations must occur inside a certified chemical fume hood.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling CAS 14775-98-5. The selection is based on the permeation resistance against alkyl chlorides.
| PPE Category | Standard Protocol (Analytical/ <100 mg) | High-Risk Protocol (Synthesis/ >100 mg / Spills) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (min. 0.11 mm thickness each). | Silver Shield® (Laminate) liners under Nitrile outer gloves. | Standard nitrile offers fair splash protection but degrades upon prolonged contact with alkyl chlorides. Laminate provides >4h breakthrough time [1]. |
| Respiratory | Fume Hood Only (Face velocity: 80–100 fpm). | P100/OV Respirator (if hood failure or spill occurs outside hood). | Volatile organic chlorides can bypass standard surgical masks. Engineering controls (hood) are primary. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1). | Full-Face Shield + Splash Goggles. | Goggles seal the eyes against vapors; safety glasses do not prevent vapor absorption. |
| Body | Lab Coat (Cotton/Poly blend), buttoned to neck. | Tyvek® Lab Coat or Apron + Sleeve covers. | Cotton absorbs liquids; Tyvek repels organic solvents, preventing skin absorption. |
Operational Handling Protocol
Phase 1: Preparation & Engineering Controls
-
Verify Airflow: Confirm fume hood is operational. Tape a Kimwipe to the sash to visualize inward airflow.
-
Decontamination Zone: Set up a "dirty" area inside the hood lined with absorbent pads (benchkote).
-
Quenching Agent: Prepare a saturated Sodium Bicarbonate (
) solution nearby to neutralize any potential acid hydrolysis products during cleanup.
Phase 2: Weighing & Transfer
The highest risk of exposure occurs during the transfer of dry solid, where static charge can aerosolize particles.
-
Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weighing boat before touching the compound.
-
The "Tunnel" Technique:
-
Do not remove the stock bottle from the hood.
-
Tare the balance inside the hood if possible.
-
If the balance is external, transfer the solid into a tared vial inside the hood, cap it tightly, and wipe the exterior with methanol before moving to the balance.
-
-
Solvation: Dissolve the solid immediately after weighing. Solutions are less prone to aerosolization than solids.
Phase 3: Reaction Setup
-
Closed Systems: Run reactions in septum-capped glassware.
-
Pressure Relief: If heating, use a reflux condenser fitted with a drying tube or an inert gas balloon to prevent pressure buildup and release of HCl vapors.
-
Temperature Control: 3-(2-Chloroethyl)-5-methyl-1,2-oxazole may decompose thermally. Ensure heating baths have redundant temperature monitoring.
Emergency Response & Decision Logic
Scenario A: Skin/Eye Contact[2][3][4][5]
-
Mechanism: The compound is lipophilic; it will penetrate skin rapidly.
-
Immediate Action:
-
Drench: Flush area with water for 15 minutes .[2][3][4] Do not use solvent (ethanol/DMSO) to wipe skin; this enhances absorption.
-
Neutralize: If skin irritation persists, wash with mild soap (alkaline) to neutralize surface acidity.
-
Medical: Seek evaluation for potential delayed blistering (vesicant action).
-
Scenario B: Spills
-
Small Spill (< 500 mg): Absorb with vermiculite or spill pads. Wipe area with 5%
solution. -
Large Spill (> 500 mg): Evacuate the immediate area. Don Silver Shield gloves and respiratory protection before cleanup.
Visualization: PPE & Response Decision Tree
Figure 1: Decision logic for PPE selection and emergency response based on physical state and spill magnitude.
Waste Disposal & Deactivation[11][12][13]
Disposal Class: Halogenated Organic Waste .
Do not combine with non-halogenated solvents (acetone/methanol waste) if your facility separates them, as halogenated compounds require higher incineration temperatures (
Deactivation Protocol (Pre-Disposal)
For residual amounts in glassware or small spills, chemical deactivation is recommended before disposal:
-
Reagent: Prepare a solution of 10% Sodium Hydroxide (NaOH) or Ethanolic Potassium Hydroxide .
-
Process: Soak contaminated glassware in the base bath for 24 hours.
-
Chemistry: The base promotes hydrolysis of the chloroethyl group to the corresponding alcohol (3-(2-hydroxyethyl)-5-methyl-1,2-oxazole), stripping the alkylating chloride "warhead" [3].
-
-
Final Step: Neutralize the base solution to pH 7-9 before discarding into the aqueous waste stream (check local regulations) or halogenated solvent waste.
References
-
Ansell Chemical Resistance Guide. (2024). Permeation & Degradation Data for Chlorinated Alkanes.Link
-
University of Illinois Urbana-Champaign (UIUC). (2025). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety. Link
-
National Institutes of Health (NIH) PubChem. (2025). Compound Summary: 3-(2-Chlorophenyl)-5-methylisoxazole (Analogue Safety Data).Link
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
